Acridine
Overview
Description
Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is almost colorless and crystallizes in needles. Historically, it was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . This compound and its derivatives have been used in various applications, including dyes and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Ullmann Condensation Reaction: This method involves the reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid to yield acridone derivatives.
Industrial Production Methods:
- This compound is separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates this compound bichromate, which is then purified .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form acridone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can participate in substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Ferric chloride is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Acridone: Formed from the oxidation of this compound.
Dihydrothis compound: Formed from the reduction of this compound.
Halogenated Acridines: Formed from halogenation reactions.
Scientific Research Applications
Acridine and its derivatives have a broad spectrum of applications in various fields:
Mechanism of Action
Acridine exerts its effects primarily through DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting DNA synthesis and function. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to cytotoxic effects on cancer cells . This compound derivatives can also target lysosomes in cancer cells, contributing to their anticancer activity .
Comparison with Similar Compounds
Acridine is structurally similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine. its unique planar structure and ability to intercalate into DNA distinguish it from these compounds. Similar compounds include:
Quinacrine: Used as an antimalarial and anticancer agent.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates DNA.
This compound’s versatility in biological and industrial applications, combined with its unique chemical properties, makes it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUGLKDJFMEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | ACRIDINE | |
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DSSTOX Substance ID |
DTXSID8059766 | |
Record name | Acridine | |
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Molecular Weight |
179.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid. | |
Record name | ACRIDINE | |
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Boiling Point |
655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F | |
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Solubility |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C. | |
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Density |
1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2 | |
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Vapor Pressure |
1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound | |
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Color/Form |
RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS | |
CAS No. |
260-94-6, 39327-16-7 | |
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Melting Point |
225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
A: Acridines are known for their ability to intercalate into DNA [, , , , ]. This interaction involves the insertion of the planar acridine ring system between the base pairs of DNA, disrupting its structure and function. This disruption can lead to a variety of downstream effects, including inhibition of DNA replication and transcription, leading to cell death [, , , ]. For instance, certain this compound derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription [, ].
ANone: this compound is a tricyclic organic compound with a nitrogen atom bridging two benzene rings.
- UV-Vis Absorption: this compound exhibits characteristic absorption bands in the UV-Vis region, with a major peak around 350-360 nm, dependent on the solvent and substituents [, ].
- Fluorescence: this compound derivatives often exhibit fluorescence, which can be sensitive to their environment and interactions with other molecules [, ]. The fluorescence properties can be significantly influenced by substituents on the this compound ring.
A: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with DNA. Molecular docking studies have been employed to predict the binding modes and affinities of this compound-based compounds to specific DNA sequences []. For example, researchers have used molecular docking to design chalcone-substituted 9-anilinoacridines as potential HER2 inhibitors for breast cancer treatment []. Additionally, density functional theory (DFT) calculations have been used to investigate the photochemical mechanisms of this compound derivatives, providing insights into their excited-state properties and reactivity [].
A: SAR studies are crucial for optimizing the biological activity of this compound derivatives [, ].
- Side Chain Modifications: Studies on this compound-4-carboxamides show that the nature, length, and position of the side chain significantly influence DNA binding kinetics, antitumor activity, and selectivity for GC-rich DNA sequences [].
- Chromophore Substitutions: Substitutions on the this compound ring system can impact both cytotoxicity and the targeted topoisomerase isoform (I or II) []. Bulky substituents generally decrease activity, while certain substitutions at the 5-position or a 7-phenyl group enhance cytotoxicity and shift the mechanism towards topoisomerase II inhibition [].
A: this compound dyes have a rich history in biological research. This compound orange, for example, has been extensively used as a fluorescent dye for staining DNA and RNA, allowing for the visualization of cellular structures and processes [, , , , ]. Its metachromatic properties, meaning its fluorescence emission changes depending on the molecule it binds to, make it a valuable tool for distinguishing between different cell types and cellular components [, ].
ANone: this compound research has fostered collaboration between various disciplines, including:
- Chemistry and Biology: The synthesis of novel this compound derivatives with tailored properties has driven research in medicinal chemistry, particularly in the development of anticancer agents [, , , ].
- Photochemistry and Materials Science: The unique photophysical properties of acridines, such as their ability to absorb and emit light, have sparked interest in their use as photosensitizers in photodynamic therapy and as components in organic light-emitting diodes (OLEDs) [].
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